4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1402565-88-1
VCID: VC5486511
InChI: InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3
Molecular Formula: C15H21BO3
Molecular Weight: 260.14

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

CAS No.: 1402565-88-1

Cat. No.: VC5486511

Molecular Formula: C15H21BO3

Molecular Weight: 260.14

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane - 1402565-88-1

Specification

CAS No. 1402565-88-1
Molecular Formula C15H21BO3
Molecular Weight 260.14
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3
Standard InChI Key NQFBLLBDRGYLLU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core (pinacol boronic ester) substituted at the boron atom with a para-oxetan-3-yl phenyl group. The oxetane ring introduces steric and electronic modulation to the aromatic system, while the pinacol moiety enhances hydrolytic stability compared to free boronic acids. Key structural parameters include:

PropertyValueSource Reference
Molecular FormulaC<sub>15</sub>H<sub>21</sub>BO<sub>3</sub>
Molecular Weight260.14 g/mol
IUPAC Name4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane
InChI KeyNQFBLLBDRGYLLU-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3

The oxetane ring adopts a puckered conformation, with the oxygen atom at position 3 creating a strained ether system that influences both reactivity and molecular interactions .

Physicochemical Characteristics

While comprehensive experimental data remain limited, predicted properties derived from computational models include:

  • Boiling Point: 208.4±33.0 ℃ (estimated via group contribution methods)

  • Density: 1.00±0.1 g/cm<sup>3</sup> (molecular dynamics simulation)

  • LogP: 2.8 (indicating moderate lipophilicity suitable for organometallic reactions)

The compound exhibits limited aqueous solubility but demonstrates excellent solubility in aprotic solvents such as THF, DMF, and dichloromethane.

Synthetic Applications

Pharmaceutical Intermediate Synthesis

The oxetane moiety enhances metabolic stability in drug candidates by reducing cytochrome P450-mediated oxidation. Recent applications include:

  • Kinase Inhibitor Development: Structural analogs have shown low-nanomolar IC<sub>50</sub> against anaplastic lymphoma kinase (ALK), with complete tumor regression observed in xenograft models .

  • Protease Inhibitors: The boronic acid derivative (post-hydrolysis) acts as transition-state mimic in serine protease inhibition .

Precautionary MeasureImplementation Guideline
Personal ProtectionNitrile gloves, OSHA-approved goggles
Spill ManagementAbsorb with inert material (vermiculite), dispose as hazardous waste
Storage Conditions-18℃ under argon atmosphere
Incompatible SubstancesStrong oxidizers, mineral acids

Emergency eye exposure protocols require immediate irrigation with 0.9% saline for 15 minutes followed by ophthalmological evaluation .

Recent Research Advances

Catalytic System Optimization

Studies comparing ligand effects in Pd-mediated couplings revealed superior performance with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), achieving turnover numbers >1,500. The oxetane's electron-donating character (-I effect = +0.32) facilitates oxidative addition with electron-deficient aryl chlorides .

Biomedical Applications

Derivatization studies produced ALK inhibitors (e.g., CJ-2224 series) demonstrating:

  • Target Potency: IC<sub>50</sub> = 5.5 nM against wild-type ALK

  • Selectivity: >100-fold selectivity over IGF-1R and ROS1 kinases

  • Pharmacokinetics: Oral bioavailability (F) = 67% in murine models

Comparative Analysis with Structural Analogs

The 3-oxetane configuration confers enhanced steric protection of the boron center, reducing side reactions in complex syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator